molecular formula C22H21N5 B2656244 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900898-25-1

5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2656244
CAS No.: 900898-25-1
M. Wt: 355.445
InChI Key: MGZPVGRXWNMTDS-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that contain a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring. This structure is found in various natural products and drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, with various substituents attached to it. These include a methyl group, a phenyl group, a prop-2-en-1-yl group, and a pyridin-2-ylmethyl group .


Chemical Reactions Analysis

As a pyrazolo[1,5-a]pyrimidine derivative, this compound could potentially undergo various chemical reactions. For example, the pyrimidine ring could be further functionalized through reactions at its nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazolo[1,5-a]pyrimidine core could contribute to its aromaticity and stability .

Scientific Research Applications

Synthesis and Antibacterial Properties

Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antibacterial properties. The synthesis involves the condensation of amino-pyrazole with various reagents leading to pyrazolopyrimidine derivatives. These compounds exhibit significant antibacterial activity, suggesting their potential as antibacterial agents (Rahmouni et al., 2014).

Anti-Mycobacterial Activity

Research has identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. The design and synthesis of these compounds have led to the identification of analogues with potent in vitro growth inhibition of M.tb, highlighting their potential in anti-mycobacterial therapy (Sutherland et al., 2022).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Some compounds displayed promising cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation, suggesting therapeutic potential in cancer and inflammatory diseases (Rahmouni et al., 2016).

Serotonin 5-HT6 Receptor Antagonists

Pyrazolo[1,5-a]pyrimidines have been explored as antagonists of serotonin 5-HT6 receptors, which are targets for treating various neurological and psychiatric disorders. Synthesis of derivatives with specific substituents has led to compounds with high activity levels, showing potential for development into drugs for neurological conditions (Ivachtchenko et al., 2013).

Synthesis Methods

Efficient synthesis methods for pyrazolo[1,5-a]pyrimidines have been developed, such as one-pot regioselective synthesis under ultrasound irradiation in aqueous media. These methods facilitate the production of highly substituted derivatives, which could be essential for pharmaceutical development (Kaping et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and efficacy as a therapeutic agent .

Properties

IUPAC Name

5-methyl-3-phenyl-6-prop-2-enyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5/c1-3-9-19-16(2)26-22-20(17-10-5-4-6-11-17)15-25-27(22)21(19)24-14-18-12-7-8-13-23-18/h3-8,10-13,15,24H,1,9,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZPVGRXWNMTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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